3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione hydrochloride
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Overview
Description
3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an imidazolidine ring and an amino propyl group, making it a versatile molecule for different scientific and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione hydrochloride typically involves the reaction of 3-aminopropylamine with dimethylurea under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactors and continuous flow processes to ensure efficiency and consistency. The raw materials are fed into the reactor, and the reaction conditions are carefully controlled to optimize yield and purity. The product is then purified using techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a corresponding amine oxide.
Reduction: The imidazolidine ring can be reduced to form a diamine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Amine oxide derivatives.
Reduction: Diamine derivatives.
Substitution: Substituted imidazolidine derivatives.
Scientific Research Applications
3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a precursor for bioactive molecules or as a reagent in biochemical assays.
Industry: It can be used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism by which 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione hydrochloride exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Imidazolidine derivatives: Other imidazolidine compounds with different substituents.
Aminopropyl derivatives: Compounds with similar amino propyl groups but different core structures.
Uniqueness: 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione hydrochloride is unique due to its specific combination of the imidazolidine ring and the amino propyl group, which provides distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3-(3-aminopropyl)-5,5-dimethylimidazolidine-2,4-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2.ClH/c1-8(2)6(12)11(5-3-4-9)7(13)10-8;/h3-5,9H2,1-2H3,(H,10,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXMPGKVZHNIKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CCCN)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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